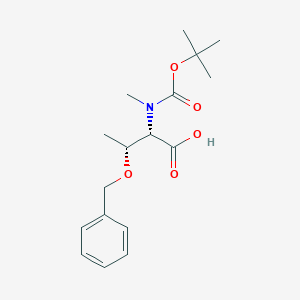

Boc-Glu-OBzl

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

Boc-Glu-OBzl, also known as Boc-L-glutamic acid 1-benzyl ester, is primarily used in solid-phase peptide synthesis (SPPS) to create unique peptides containing glutamate benzyl ester residues . The primary targets of this compound are the enzymes involved in peptide synthesis, such as trypsin and factor XIa.

Mode of Action

This compound acts as a substrate for these enzymes. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and AMC. This cleavage disrupts the quenching effect of the peptide on the AMC fluorophore, causing it to emit fluorescence.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in peptide synthesis. The compound plays a crucial role in the formation of unique peptides containing glutamate benzyl ester residues . These peptides can then participate in various biochemical reactions, influencing the overall metabolic activity of the cell.

Result of Action

The primary molecular effect of this compound’s action is the formation of unique peptides containing glutamate benzyl ester residues . These peptides can have various cellular effects depending on their specific sequences and the biochemical pathways they participate in.

Analyse Biochimique

Biochemical Properties

Boc-Glu-OBzl plays a significant role in biochemical reactions. It is a substrate for Vitamin K-dependent carboxylation

Cellular Effects

Amino acids and their derivatives, like this compound, are known to influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Molecular Mechanism

It is known to be involved in the synthesis of unique peptides containing glutamate benzyl ester residues

Méthodes De Préparation

Voies de synthèse:: Le Boc-Glu-OBzl peut être synthétisé par les étapes suivantes :

Protection de l'acide glutamique : L'acide glutamique est protégé à son extrémité N à l'aide du groupe Boc (tert-butoxycarbonyle).

Formation de l'ester benzylique : Le groupe acide carboxylique de l'acide glutamique protégé est mis en réaction avec l'alcool benzylique pour former l'ester benzylique.

Déprotection : Le groupe Boc est éliminé pour obtenir le this compound.

- Protection : Boc-Glu-OH + Boc2O → this compound

- Formation de l'ester benzylique : this compound + Alcool benzylique

- Déprotection : this compound + TFA (acide trifluoroacétique)

Analyse Des Réactions Chimiques

Le Boc-Glu-OBzl peut subir diverses réactions :

Hydrolyse : Élimination du groupe Boc à l'aide d'un acide (par exemple, TFA).

Réactions de couplage : Utilisé en SPPS pour allonger les chaînes peptidiques.

Carboxylation : Substrat pour la carboxylation dépendante de la vitamine K.

Les réactifs courants comprennent Boc2O, l'alcool benzylique et le TFA. Les principaux produits sont le Boc-Glu-OH et le peptide souhaité.

4. Applications de la recherche scientifique

Le this compound trouve des applications dans :

Synthèse peptidique : En tant que bloc de construction essentiel pour les peptides personnalisés.

Développement de médicaments : Conception de médicaments à base de peptides.

Biologie structurale : Étude des interactions protéine-peptide.

5. Mécanisme d'action

Les effets du this compound dépendent du contexte. Il peut agir comme un substrat pour les enzymes ou moduler la fonction des protéines. Les cibles moléculaires et les voies spécifiques varient en fonction du peptide synthétisé.

Applications De Recherche Scientifique

Boc-Glu-OBzl finds applications in:

Peptide Synthesis: As a key building block for custom peptides.

Drug Development: Designing peptide-based drugs.

Structural Biology: Studying protein-peptide interactions.

Comparaison Avec Des Composés Similaires

Le Boc-Glu-OBzl se distingue par sa combinaison unique de glutamate et d'ester benzylique. Des composés similaires comprennent le Boc-Glu-OH (sans le groupe benzylique) et d'autres acides aminés protégés en N-terminal.

Propriétés

IUPAC Name |

(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZUKWBYQQYBTF-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184917 | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30924-93-7 | |

| Record name | 1-(Phenylmethyl) hydrogen N-[(1,1-dimethylethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30924-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030924937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyloxycarbonyl-glutamic acid 1-benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate](/img/structure/B558260.png)